molecular formula C9H14N2 B140946 1-N-propylbenzene-1,3-diamine CAS No. 155525-49-8

1-N-propylbenzene-1,3-diamine

Cat. No. B140946
M. Wt: 150.22 g/mol
InChI Key: VXISGCAONOYOFN-UHFFFAOYSA-N
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Description

1-N-propylbenzene-1,3-diamine is a chemical compound that is part of the broader class of 1,3-diamines, which are characterized by having two amine groups separated by one carbon atom on a benzene ring. These compounds are important in various chemical syntheses and applications due to their bifunctional nature.

Synthesis Analysis

The synthesis of 1,3-diamines can be achieved through several methods. One approach involves the stereocontrolled synthesis of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles, which can yield products with up to three contiguous stereogenic centers and differentiated amino groups . Another method includes the two-step synthesis of diamines, such as the preparation of 1,3-bis(4-aminophenoxy)benzene, which is synthesized from the condensation of resorcinol with p-chloronitrobenzene followed by reduction .

Molecular Structure Analysis

The molecular structure of 1,3-diamines can exhibit interesting features such as axial chirality, as seen in the crystal structure of a related compound, bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, which adopts a twisted conformation . The molecular structure can significantly influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

1,3-Diamines can participate in various chemical reactions due to their two reactive amine groups. For instance, they can be used to form polyamide-imides by reacting with dicarboxylic acids, as demonstrated in the synthesis of new polyamide-imides from 1,3-bis(4-aminophenoxy)benzene and various aromatic diamines . The presence of amine groups also allows for the formation of complex structures with multiple substituents, as seen in the synthesis of N,N'-diethyl-4-nitrobenzene-1,3-diamine and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diamines are influenced by their molecular structure. For example, the presence of substituents such as trifluoromethyl groups can affect the thermal and electrochemical properties of the compound, as seen in the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine . The crystalline structure can also impact the material's properties, such as the emission of intense blue fluorescence by a fluorinated tetraphenylbenzidine derivative . Additionally, the thermal stability of polyamide-imides derived from 1,3-diamines is noteworthy, with no significant weight loss up to approximately 450°C .

Scientific Research Applications

Environmental Science Applications

A study reviewed the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for more research on their occurrence, environmental fate, and toxicity. This suggests that compounds like 1-N-propylbenzene-1,3-diamine could be studied for their environmental impact, especially if they share chemical properties with NBFRs (Zuiderveen, Slootweg, & de Boer, 2020).

Materials Science and Chemistry Applications

In materials science, research on plastic scintillators based on polymethyl methacrylate reviewed various luminescent dyes and solvents, indicating potential applications of 1-N-propylbenzene-1,3-diamine in the development of luminescent materials or in enhancing the properties of polymers (Salimgareeva & Kolesov, 2005).

A review on the safety assessment of propyl paraben, a compound used as an antimicrobial preservative, discusses its toxicological profile. Although not directly related, studies on compounds like 1-N-propylbenzene-1,3-diamine could benefit from similar toxicological assessments to determine their safety for use in consumer products (Soni, Burdock, Taylor, & Greenberg, 2001).

Research on the occurrence, fate, and behavior of parabens in aquatic environments reviews their presence in water bodies and their potential as endocrine disrupter chemicals. This underscores the importance of studying the environmental fate of chemically related compounds such as 1-N-propylbenzene-1,3-diamine (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety And Hazards

1-N-propylbenzene-1,3-diamine is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters airways and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Research into the potential applications of 1-N-propylbenzene-1,3-diamine continues. While its basic structure has long been understood and used in industry and research, further exploration into its potential uses, environmental impacts, and safer handling procedures are ongoing .

properties

IUPAC Name

3-N-propylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXISGCAONOYOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475739
Record name 1-N-propylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-propylbenzene-1,3-diamine

CAS RN

155525-49-8
Record name 1-N-propylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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